molecular formula C22H18FN5O B2997732 2-([1,1'-biphenyl]-4-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 897623-66-4

2-([1,1'-biphenyl]-4-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No.: B2997732
CAS No.: 897623-66-4
M. Wt: 387.418
InChI Key: FMCBVKIIWSXALZ-UHFFFAOYSA-N
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Description

2-([1,1'-biphenyl]-4-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic chemical compound featuring a tetrazole ring and a biphenyl acetamide structure. Tetrazole-containing compounds are of significant interest in medicinal chemistry and drug discovery. Structurally similar molecules, such as Valsartan, are well-known angiotensin-II receptor antagonists used in the treatment of hypertension . The presence of the tetrazole moiety is often associated with biological activity, including potential antioxidant and enzyme inhibition properties, as observed in related tetrazole-based research compounds . This product is intended for research applications, such as in vitro screening, as a reference standard, or for the synthesis of more complex molecules in pharmaceutical development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O/c23-19-10-12-20(13-11-19)28-21(25-26-27-28)15-24-22(29)14-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-13H,14-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCBVKIIWSXALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-([1,1'-biphenyl]-4-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide , identified by its CAS number 897623-66-4, is a hybrid molecule that combines a biphenyl moiety with a tetrazole group. This structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC22_{22}H18_{18}F N5_{5}O
Molecular Weight387.4 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the tetrazole ring is significant as it has been associated with various pharmacological effects including:

  • Anti-inflammatory Activity : Research indicates that compounds containing tetrazole rings can inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory cytokines.
  • Neuroprotective Effects : Studies have shown that similar compounds can protect neuronal cells from oxidative stress and neurotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated that derivatives of tetrazole exhibit significant inhibitory effects on several enzymes involved in neurodegeneration. For instance:

  • Acetylcholinesterase (AChE) Inhibition : Compounds similar to this compound have shown promising AChE inhibitory activity, which is crucial for the treatment of Alzheimer's disease. The IC50_{50} values reported for related compounds range from 3 to 10 µM .

Case Studies

  • Neuroprotection in Alzheimer’s Models : A study involving scopolamine-induced memory impairment in mice showed that administration of similar tetrazole-containing compounds improved cognitive function significantly. The mechanism was attributed to the reduction of amyloid-beta aggregation and oxidative stress .
  • Anti-inflammatory Activity : In a model of induced inflammation, compounds with a similar structure exhibited a reduction in nitric oxide production, indicating their potential as anti-inflammatory agents by modulating the NF-kB pathway .

Comparison with Similar Compounds

Structural Analogues in the Angiotensin II Receptor Blocker (ARB) Class

The biphenyl-tetrazole motif is a hallmark of ARBs, which inhibit the angiotensin II type 1 (AT1) receptor. Below is a comparative analysis of key analogues:

Compound Name Key Structural Features Substituent Differences vs. Target Compound Known Pharmacological Activity
Valsartan () Biphenyl-tetrazole linked to N-pentanoyl-L-valine Valine chain instead of acetamide; no fluorophenyl AT1 antagonist; antihypertensive
Losartan () Biphenyl-tetrazole linked to 2-butyl-4-chloroimidazole-5-methanol Imidazole ring instead of acetamide; hydroxyl group AT1 antagonist; prodrug (active metabolite: EXP3174)
Irbesartan () Biphenyl-tetrazole linked to diazaspiro[4.4]non-1-en-4-one Cyclic amide structure; no fluorophenyl AT1 antagonist; long half-life
Target Compound Biphenyl-acetamide linked to 1-(4-fluorophenyl)-tetrazole Fluorophenyl-tetrazole; acetamide linker Hypothetical AT1 antagonism (unconfirmed)

Key Observations :

  • The 4-fluorophenyl substitution on the tetrazole may enhance lipophilicity and metabolic stability compared to non-fluorinated analogues .

Non-ARB Analogues with Tetrazole and Acetamide Moieties

Several compounds in the evidence share partial structural overlap but target different pathways:

2-Hydroxy-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide ()
  • Structure : Biphenyl-tetrazole with a hydroxyacetamide group.
  • Comparison : Lacks the 4-fluorophenyl substitution; the hydroxyl group may reduce membrane permeability but improve aqueous solubility.
N-(4-(((1-((2-Chlorophenyl)Methyl)-5-Methyl-1H-Imidazol-2-Yl)Amino)Sulfonyl)Phenyl)-Acetamide ()
  • Structure : Acetamide linked to a sulfonamido-imidazole-chlorophenyl system.
  • Comparison : Replaces tetrazole with imidazole-sulfonamide; likely targets enzymes (e.g., carbonic anhydrase) rather than GPCRs.
2-{[4-Allyl-5-(1H-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide ()
  • Structure : Acetamide with benzotriazole and trifluoromethylphenyl groups.

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